3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1017022-46-6
VCID: VC2474650
InChI: InChI=1S/C9H7ClF3NO2S/c10-6-3-5(9(11,12)13)4-14-8(6)17-2-1-7(15)16/h3-4H,1-2H2,(H,15,16)
SMILES: C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F
Molecular Formula: C9H7ClF3NO2S
Molecular Weight: 285.67 g/mol

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid

CAS No.: 1017022-46-6

Cat. No.: VC2474650

Molecular Formula: C9H7ClF3NO2S

Molecular Weight: 285.67 g/mol

* For research use only. Not for human or veterinary use.

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid - 1017022-46-6

Specification

CAS No. 1017022-46-6
Molecular Formula C9H7ClF3NO2S
Molecular Weight 285.67 g/mol
IUPAC Name 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid
Standard InChI InChI=1S/C9H7ClF3NO2S/c10-6-3-5(9(11,12)13)4-14-8(6)17-2-1-7(15)16/h3-4H,1-2H2,(H,15,16)
Standard InChI Key FRWPUNSFSHFMPU-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F

Introduction

Chemical Identity and Physical Properties

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid is a relatively complex organosulfur compound with notable functional groups including a halogenated pyridine ring, a trifluoromethyl substituent, a thioether linkage, and a carboxylic acid terminus. Its fundamental chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid

PropertyValue
CAS Registry Number1017022-46-6
Molecular FormulaC₉H₇ClF₃NO₂S
MDL NumberMFCD09940238
AppearanceNot specified
Hazard ClassificationIrritant
Purity (Commercial)≥97%
Storage ConditionsAmbient (recommended)

The compound features a chlorine atom at position 3 and a trifluoromethyl group at position 5 of the pyridine ring, with position 2 attached to a sulfur atom that connects to a propanoic acid side chain . This arrangement of functional groups contributes to its unique chemical behavior and potential applications.

Structural Characteristics and Related Compounds

Key Structural Features

The molecule contains several key structural elements that define its chemical behavior:

  • A pyridine heterocycle with chloro and trifluoromethyl substituents

  • A thioether (C-S-C) linkage connecting the heterocycle to the aliphatic chain

  • A terminal carboxylic acid group providing acidic properties and potential for derivatization

Related Compounds and Structural Analogs

Several structural analogs exist with modifications to the core structure, including:

  • Direct analog without sulfur link: 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid (CAS: 338422-79-0) features a direct C-C bond instead of the thioether linkage .

  • Amino analog: Ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate (CAS: 1285490-79-0) replaces the thio group with an amino group and contains an ethyl ester instead of the free carboxylic acid .

  • Extended analog: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}-4-cyano-5-methylisothiazole (CAS: 338775-63-6) shares the same 3-chloro-5-(trifluoromethyl)pyridin-2-yl thioether moiety but connects to a cyano-methylisothiazole instead of propanoic acid .

  • Core ring structure: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-68-9) represents the core substituted pyridine with a directly attached carboxylic acid group .

Applications and Research Significance

Research Tool Applications

The compound is commercially available from chemical suppliers, indicating its utility as a research tool. Its applications may include:

  • Structure-activity relationship studies: As part of series exploring the biological effects of sulfur-containing heterocycles

  • Synthetic intermediates: For the preparation of more complex molecules

  • Reference standards: For analytical chemistry applications

Analytical Characterization

Standard analytical techniques for the characterization of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid would typically include:

  • Spectroscopic analysis: NMR spectroscopy (¹H and ¹³C) to confirm structural features

  • Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared spectroscopy: To identify functional group signatures, particularly the carboxylic acid and C-F stretching bands

  • Chromatographic purity assessment: HPLC or GC methods to verify the ≥97% purity specification of commercial material

Comparison with Related Compounds

The structural differences between 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid and its analogs result in distinctive physicochemical properties, as summarized in Table 2.

Table 2: Comparison of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acidC₉H₇ClF₃NO₂SNot provided in sourcesContains thioether linkage
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acidC₉H₇ClF₃NO₂253.606Direct C-C bond instead of thioether
Ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoateC₁₁H₁₂ClF₃N₂O₂296.67Contains amino linkage and ethyl ester
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC₇H₃ClF₃NO₂Not provided in sourcesLacks propanoic acid side chain

These structural variations significantly influence properties such as:

  • Lipophilicity: The thioether linkage in the target compound likely increases lipophilicity compared to the amino analog

  • Hydrogen bonding capacity: The free carboxylic acid provides stronger hydrogen bond donor capability compared to ester derivatives

  • Metabolic stability: The thioether linkage presents different metabolic pathways compared to direct C-C bonds

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